Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-O-C1-amido-PEG3-C2-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, properties, and applications of Propargyl-O-C1-amido-PEG3-C2-NHS ester, a key reagent in bioconjugation and antibody-drug conjugate (ADC) development.
Propargyl-O-C1-amido-PEG3-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern drug development and proteomics. This molecule features a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for the covalent conjugation of molecules to primary amines and subsequent attachment to other molecules via "click chemistry."
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of Propargyl-O-C1-amido-PEG3-C2-NHS ester, with a focus on its utility in the synthesis of antibody-drug conjugates (ADCs). Detailed experimental protocols and structured data are presented to facilitate its use in research and development settings.
Core Structure and Functional Groups
The molecular structure of Propargyl-O-C1-amido-PEG3-C2-NHS ester is characterized by three key functional components:
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Propargyl Group: A terminal alkyne that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows for the attachment of azide-containing molecules, such as payloads or imaging agents.
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PEG3 Spacer: A three-unit polyethylene glycol chain that enhances the solubility and biocompatibility of the resulting conjugate. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.
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NHS Ester: An N-hydroxysuccinimide ester that reacts efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) under physiological to slightly basic conditions (pH 7.2-9) to form stable amide bonds.
Physicochemical and Chemical Properties
A summary of the key quantitative data for Propargyl-O-C1-amido-PEG3-C2-NHS ester is provided in the table below. This information is essential for designing and executing successful bioconjugation experiments.
| Property | Value |
| Molecular Formula | C14H19NO7 |
| Molecular Weight | 313.3 g/mol |
| Purity | Typically >95% (can degrade over time) |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, under inert atmosphere, with desiccant |
| Reactive Groups | Alkyne, NHS Ester |
| Reactive Towards | Azides (Alkyne), Primary Amines (NHS Ester) |
Applications in Bioconjugation and ADC Development
Propargyl-O-C1-amido-PEG3-C2-NHS ester is a versatile tool for a variety of bioconjugation applications, including:
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Antibody-Drug Conjugate (ADC) Synthesis: This is a primary application where the NHS ester is used to attach the linker to lysine residues on an antibody. The terminal alkyne is then used to conjugate a potent cytotoxic drug (payload) that has been modified with an azide (B81097) group.[1][2]
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Protein Labeling and Modification: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.
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Surface Functionalization: Amine-coated surfaces can be modified with this linker to introduce alkyne groups for subsequent immobilization of biomolecules.
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PROTAC Development: In the field of targeted protein degradation, this linker can be used to connect a target-binding ligand to an E3 ligase-recruiting ligand.
The use of this linker in ADC development offers a non-cleavable linkage strategy. This means the payload is only released upon degradation of the antibody within the target cell, which can improve the stability and therapeutic index of the ADC.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Propargyl-O-C1-amido-PEG3-C2-NHS ester.
General Workflow for Antibody-Drug Conjugation
Caption: General workflow for the synthesis of an antibody-drug conjugate.
Detailed Protocol for Protein Labeling with Propargyl-O-C1-amido-PEG3-C2-NHS Ester
This protocol outlines the steps for labeling a protein with the propargyl linker.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Propargyl-O-C1-amido-PEG3-C2-NHS ester
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis cassette for purification
Procedure:
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Protein Preparation:
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Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[3]
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If necessary, perform a buffer exchange using a desalting column or dialysis.
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Linker Solution Preparation:
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Allow the vial of Propargyl-O-C1-amido-PEG3-C2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3]
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Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[3]
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Conjugation Reaction:
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Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The optimal ratio may need to be determined empirically.
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The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.
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Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
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Quenching the Reaction:
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To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
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Incubate for an additional 15-30 minutes at room temperature.
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Purification:
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Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
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Characterization:
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The degree of labeling (DOL), which is the average number of linkers per protein, can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by conjugating an azide-containing dye and measuring the absorbance.
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Signaling Pathway Diagram for ADC Action
Caption: Mechanism of action for a typical antibody-drug conjugate.
Logical Relationship of Functional Groups in Bioconjugation
Caption: Reactivity of the linker's functional groups.
Conclusion
Propargyl-O-C1-amido-PEG3-C2-NHS ester is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, which combines an amine-reactive NHS ester and a click-ready alkyne group with a biocompatible PEG spacer, enables the straightforward and efficient synthesis of complex bioconjugates. The information and protocols provided in this guide aim to facilitate the effective use of this linker in the development of next-generation therapeutics and research tools. As with any chemical reagent, it is crucial to handle it with care, paying close attention to storage conditions to ensure its reactivity and purity.
